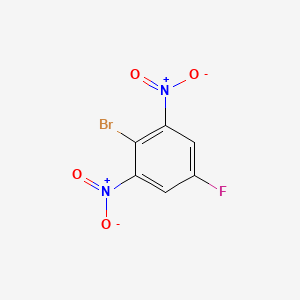

2-Bromo-5-fluoro-1,3-dinitrobenzene

説明

2-Bromo-5-fluoro-1,3-dinitrobenzene (C₆H₂BrF(NO₂)₂) is a highly substituted aromatic compound featuring three deactivating groups: two nitro (-NO₂) groups at positions 1 and 3, a bromine atom at position 2, and a fluorine atom at position 4. This arrangement creates a strongly electron-deficient aromatic ring, significantly influencing its chemical reactivity and physical properties. The molecular weight is calculated to be approximately 280.99 g/mol. Its structure is characterized by steric and electronic effects due to the substituents’ positions, which direct reactivity toward specific pathways, such as nucleophilic aromatic substitution (NAS) over electrophilic substitution .

特性

分子式 |

C6H2BrFN2O4 |

|---|---|

分子量 |

264.99 g/mol |

IUPAC名 |

2-bromo-5-fluoro-1,3-dinitrobenzene |

InChI |

InChI=1S/C6H2BrFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H |

InChIキー |

KJRXSACBYZMJEL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1,3-dinitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.

Industrial Production Methods

Industrial production of 2-Bromo-5-fluoro-1,3-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process .

化学反応の分析

Types of Reactions

2-Bromo-5-fluoro-1,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is highly reactive towards electrophilic substitution reactions.

Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating mixtures.

Reduction: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines.

Major Products Formed

Reduction: Amino derivatives of the compound.

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

2-Bromo-5-fluoro-1,3-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of dyes, pigments, and agrochemicals.

作用機序

The mechanism of action of 2-Bromo-5-fluoro-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups facilitate electrophilic aromatic substitution reactions, while the bromine and fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in reactions, forming intermediates that undergo further transformations .

類似化合物との比較

Structural and Physical Properties

The table below compares 2-bromo-5-fluoro-1,3-dinitrobenzene with structurally related halogenated nitrobenzenes:

Key Observations :

- Electron-Withdrawing Effects: The two nitro groups in 2-bromo-5-fluoro-1,3-dinitrobenzene render the ring highly deactivated, reducing electrophilic substitution feasibility.

Reactivity in Substitution Reactions

Nucleophilic Aromatic Substitution (NAS):

- 2-Bromo-5-fluoro-1,3-dinitrobenzene : The nitro groups at positions 1 and 3 stabilize the negatively charged intermediate during NAS via resonance, enhancing reactivity with nucleophiles like methoxide. This parallels 1-bromo-2,4-dinitrobenzene, where two nitro groups significantly accelerate NAS .

- Comparison with 1-Bromo-3-chloro-5-fluorobenzene : The absence of nitro groups in this compound results in negligible NAS activity, favoring electrophilic pathways instead .

Electrophilic Substitution:

- Strong deactivation by nitro groups makes electrophilic bromination or nitration of 2-bromo-5-fluoro-1,3-dinitrobenzene impractical. However, highlights that mixed nitration-bromination agents in concentrated H₂SO₄ can functionalize moderately deactivated aromatics, suggesting nuanced reactivity under extreme conditions .

生物活性

2-Bromo-5-fluoro-1,3-dinitrobenzene (CAS No. 502496-33-5) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H4BrF2N2O4

- Molecular Weight : 277.02 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 2.48, indicating moderate lipophilicity .

Mechanisms of Biological Activity

The biological activity of 2-Bromo-5-fluoro-1,3-dinitrobenzene can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes, including cytochrome P450 enzymes. In particular, it acts as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .

- Antimicrobial Properties : Research indicates that similar nitro-substituted compounds exhibit antimicrobial activity. The presence of the nitro groups is crucial for this activity, potentially through the generation of reactive nitrogen species that can damage microbial DNA .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The dinitrobenzene moiety is often associated with the induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitro-substituted benzene derivatives, including 2-Bromo-5-fluoro-1,3-dinitrobenzene. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Bromo-5-fluoro-1,3-dinitrobenzene | 64 | Staphylococcus aureus |

| 128 | Escherichia coli | |

| 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 2-Bromo-5-fluoro-1,3-dinitrobenzene resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 2-Bromo-5-fluoro-1,3-dinitrobenzene:

- Toxicological Studies : Toxicity assessments indicate that while the compound exhibits promising biological activities, it also presents potential cytotoxicity at higher concentrations. Careful evaluation is necessary for therapeutic applications .

- Mechanistic Insights : Studies suggest that the compound's mechanism involves oxidative stress induction and disruption of cellular homeostasis, leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。